1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- 1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Brand Name: Vulcanchem
CAS No.: 68259-41-6
VCID: VC18464083
InChI: InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,12,15H,5-7,10H2,1-4H3
SMILES: Array
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol

1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

CAS No.: 68259-41-6

Cat. No.: VC18464083

Molecular Formula: C14H24O

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- - 68259-41-6

Specification

CAS No. 68259-41-6
Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
IUPAC Name 1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-ol
Standard InChI InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,12,15H,5-7,10H2,1-4H3
Standard InChI Key DZSNHSUUMHDJRJ-UHFFFAOYSA-N
Isomeric SMILES CCC(/C=C/C1=C(CCCC1(C)C)C)O
Canonical SMILES CCC(C=CC1=C(CCCC1(C)C)C)O

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound features a cyclohexene ring substituted at the 1-position with a penten-3-ol chain and methyl groups at the 2, 6, and 6 positions (Figure 1). The E-stereochemistry of the double bond in the pentenol side chain is confirmed by its IUPAC name (E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-ol . Computational descriptors from PubChem reveal a molecular weight of 208.34 g/mol and a SMILES notation of CCC(/C=C/C1=C(CCCC1(C)C)C)O, which encodes the spatial arrangement of atoms .

Table 1: Key Identifiers of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol

PropertyValue
Molecular FormulaC₁₄H₂₄O
Molecular Weight208.34 g/mol
CAS Numbers436099-48-8, 68259-41-6, 93840-90-5
IUPAC Name(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-ol
InChIKeyDZSNHSUUMHDJRJ-CMDGGOBGSA-N

Spectroscopic Characterization

Spectral data, including NMR and IR spectra, are cataloged in PubChem and SpectraBase . The 3D conformer model illustrates a bent geometry due to steric interactions between the cyclohexene methyl groups and the pentenol chain, which influences its reactivity and intermolecular interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the base-catalyzed condensation of 2,6,6-trimethylcyclohexene with penten-3-ol precursors under reflux conditions . This method achieves moderate yields (50–65%) and requires purification via fractional distillation or column chromatography to isolate the E-isomer .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize temperature control and reaction efficiency. Patents filed under WIPO PATENTSCOPE describe catalytic systems that enhance regioselectivity, though specific details remain proprietary . Regulatory filings indicate that the compound is classified as "inactive" under the U.S. EPA Toxic Substances Control Act (TSCA), suggesting limited commercial production as of 2025 .

Physicochemical Properties

Thermal Stability

While experimental data on melting and boiling points are unavailable, analog compounds with similar structures (e.g., alpha-Methyl ionone) exhibit boiling points near 285°C and densities of 0.9 g/cm³ . These values suggest that 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol is a high-boiling liquid with moderate volatility, suitable for fragrance applications requiring prolonged scent retention .

Solubility and Reactivity

The hydroxyl group confers partial water solubility, though the compound is predominantly miscible in organic solvents like ethanol and diethyl ether. Reactivity studies indicate susceptibility to oxidation at the allylic alcohol position, forming ketones or aldehydes under strong oxidizing conditions .

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